molecular formula C30H28N6O8 B12711675 Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate CAS No. 79102-67-3

Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate

Cat. No.: B12711675
CAS No.: 79102-67-3
M. Wt: 600.6 g/mol
InChI Key: PIXYQDSJWJCYRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate typically involves the reaction of Donaldson alcohol with 2-amino-1-naphthalenesulfonic acid ethyl ester. This reaction occurs in an appropriate solvent, followed by crystallization and drying to obtain the yellow pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the pigment’s consistency and quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s azo groups can undergo various chemical transformations, influencing its behavior in different environments. The specific pathways and targets depend on the application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate stands out due to its unique combination of stability, bright yellow color, and versatility in various applications. Its chemical structure allows for diverse chemical reactions, making it a valuable compound in both research and industry .

Properties

CAS No.

79102-67-3

Molecular Formula

C30H28N6O8

Molecular Weight

600.6 g/mol

IUPAC Name

methyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzoate

InChI

InChI=1S/C30H28N6O8/c1-17(37)25(35-33-23-11-7-5-9-21(23)29(41)43-3)27(39)31-19-13-15-20(16-14-19)32-28(40)26(18(2)38)36-34-24-12-8-6-10-22(24)30(42)44-4/h5-16,25-26H,1-4H3,(H,31,39)(H,32,40)

InChI Key

PIXYQDSJWJCYRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC=CC=C2C(=O)OC)N=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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